molecular formula C17H28N4 B2836641 [2-(4-METHYLPIPERAZIN-1-YL)-2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)E+ CAS No. 1170466-71-3

[2-(4-METHYLPIPERAZIN-1-YL)-2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)E+

Cat. No.: B2836641
CAS No.: 1170466-71-3
M. Wt: 288.439
InChI Key: QANTUAMJUURSML-UHFFFAOYSA-N
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Description

[2-(4-METHYLPIPERAZIN-1-YL)-2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)E+ is a synthetic organic compound that belongs to the class of quinoline derivatives

Scientific Research Applications

[2-(4-METHYLPIPERAZIN-1-YL)-2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)E+ could have several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting neurological disorders.

    Biological Studies: Investigating its effects on various biological pathways and receptors.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-METHYLPIPERAZIN-1-YL)-2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)E+ typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, cyclization reactions can be employed to form the quinoline core.

    Alkylation: Introduction of the methyl group at the 1-position of the tetrahydroquinoline ring.

    Piperazine Derivatization: Coupling the quinoline derivative with 4-methylpiperazine under suitable conditions, such as using a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms.

    Reduction: Reduction reactions could be used to modify the quinoline ring.

    Substitution: Nucleophilic substitution reactions might be employed to introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce alkyl or aryl groups.

Mechanism of Action

The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact pathways would depend on its structure and functional groups, which could modulate its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine.

    Piperazine Derivatives: Compounds like piperazine itself and its various substituted forms.

Uniqueness

What sets [2-(4-METHYLPIPERAZIN-1-YL)-2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)E+ apart is its unique combination of the quinoline and piperazine moieties, which could confer distinct biological activities and pharmacological properties.

Properties

IUPAC Name

2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4/c1-19-8-10-21(11-9-19)17(13-18)15-5-6-16-14(12-15)4-3-7-20(16)2/h5-6,12,17H,3-4,7-11,13,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANTUAMJUURSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CN)C2=CC3=C(C=C2)N(CCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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